molecular formula C16H15NO4 B094603 (4-Benzyloxycarbonylaminophenyl)-acetic acid CAS No. 17859-70-0

(4-Benzyloxycarbonylaminophenyl)-acetic acid

Cat. No. B094603
CAS RN: 17859-70-0
M. Wt: 285.29 g/mol
InChI Key: GIXZPLVJWDISOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the functionalization of various ring nitrogens and amino groups. For example, a practical synthesis method for a dipeptide mimetic has been developed, which demonstrates the regioselective functionalization of the N1 and N5 ring nitrogens and the C3 amino group . This method could potentially be adapted for the synthesis of (4-Benzyloxycarbonylaminophenyl)-acetic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (4-Benzyloxycarbonylaminophenyl)-acetic acid has been characterized using various spectroscopic techniques such as IR, UV, and PMR spectra . These techniques could be employed to analyze the molecular structure of (4-Benzyloxycarbonylaminophenyl)-acetic acid, providing insights into its functional groups and overall conformation.

Chemical Reactions Analysis

The papers describe the cyclization reactions of certain amino acids in acetic anhydride, leading to the formation of different cyclic compounds . These reactions indicate the reactivity of the amino acid derivatives under specific conditions, which could be relevant when considering the chemical reactions that (4-Benzyloxycarbonylaminophenyl)-acetic acid might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4-Benzyloxycarbonylaminophenyl)-acetic acid are not directly discussed in the provided papers, the properties of structurally related compounds have been evaluated. For instance, the stability of ketonic and enolic forms of the synthesized compounds has been assessed using calculations by Hückel's method . Similar analyses could be conducted for (4-Benzyloxycarbonylaminophenyl)-acetic acid to determine its stability and other physical and chemical properties.

Scientific Research Applications

  • Synthesis and Antibacterial Activity of Benzophenone Analogues : A study by Ranganatha et al. (2014) synthesized different 4-hydroxy benzophenones and their acetic acid derivatives with pharmaceutical importance. These compounds showed significant bacterial growth inhibition, indicating potential applications in antibacterial therapies (Ranganatha, Prashanth, Naveen, Al‐Ghorbani, Asha, & Khanum, 2014).

  • Degradation of Chlorophenols : Research by Sharma, Mukhopadhyay, and Murthy (2012) evaluated the degradation of 4-chlorophenol using organic oxidants in combination with UV irradiation. This study provides insights into the environmental applications of related phenylacetic acid derivatives in pollutant degradation (Sharma, Mukhopadhyay, & Murthy, 2012).

  • Photocatalytic Purification of Water : Matthews (1990) investigated the photocatalytic degradation of various organic compounds, including phenol and chlorophenols, in water using titanium dioxide and UV light. This research suggests potential applications of related phenylacetic acid derivatives in water purification technologies (Matthews, 1990).

  • Cyclization of Acetic Acid Derivatives : Bekhli, Peresleni, and Turchin (1970) studied the cyclization in acetic anhydride of β-(2-carboxy-5-chlorophenylamino) propionic acid and its nitrile, which shares structural similarities with the compound . This research may provide insights into the chemical behavior and potential synthetic applications of related compounds (Bekhli, Peresleni, & Turchin, 1970).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure. These could include its toxicity, flammability, and reactivity with other chemicals .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, its chemical reactions, its potential uses, and its safety and hazards .

properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-15(19)10-12-6-8-14(9-7-12)17-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZPLVJWDISOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyloxycarbonylaminophenyl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM O'Boyle, M Carr, LM Greene, O Bergin… - Journal of medicinal …, 2010 - ACS Publications
The synthesis and antiproliferative activity of a new series of rigid analogues of combretastatin A-4 are described which contain the 1,4-diaryl-2-azetidinone (β-lactam) ring system in …
Number of citations: 151 pubs.acs.org

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